AH 001 - 80270-68-4

AH 001

Catalog Number: EVT-442723
CAS Number: 80270-68-4
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

AH 001 was developed through a collaboration between academic institutions and pharmaceutical companies focused on drug discovery and development. The compound has been synthesized in laboratory settings, where researchers have conducted extensive studies to evaluate its pharmacological properties and therapeutic potential.

Classification

AH 001 is classified as a small molecule compound, which typically refers to organic compounds with low molecular weight. Small molecules are often used in drug development due to their ability to easily penetrate cells and interact with biological targets.

Synthesis Analysis

Methods

The synthesis of AH 001 involves several key methodologies that ensure the compound's purity and efficacy. Common techniques include:

  • Organic Synthesis: Utilizing various organic reactions to construct the molecular framework of AH 001.
  • Purification Techniques: Employing methods such as chromatography to isolate the desired compound from by-products.
  • Characterization: Using spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy) to confirm the structure and purity of AH 001.

Technical Details

The synthesis typically begins with readily available starting materials, which undergo a series of chemical reactions. These reactions are carefully controlled in terms of temperature, pressure, and reaction time to optimize yield and minimize impurities. The final product is then subjected to rigorous analytical testing to ensure it meets the required specifications for further research.

Molecular Structure Analysis

Structure

AH 001 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented using chemical notation, highlighting key features such as:

  • Functional Groups: These are critical for the compound's interaction with biological targets.
  • Stereochemistry: The spatial arrangement of atoms in AH 001 may influence its pharmacological properties.

Data

The molecular formula, molecular weight, and other relevant structural data are essential for understanding AH 001's behavior in biological systems. For instance, the molecular weight can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Reactions Analysis

Reactions

AH 001 participates in various chemical reactions that are pivotal for its function as a therapeutic agent. Key types of reactions include:

  • Substitution Reactions: Where functional groups are replaced with others, altering the compound's properties.
  • Addition Reactions: Involving the addition of atoms or groups to the compound's structure, potentially enhancing its activity.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and solvent choice. Understanding these parameters is crucial for optimizing the synthesis and ensuring consistent results in biological assays.

Mechanism of Action

Process

The mechanism of action of AH 001 is closely linked to its molecular structure and the specific biological targets it interacts with. Typically, small molecules like AH 001 exert their effects by:

  • Binding to Enzymes or Receptors: This interaction can inhibit or activate specific pathways within cells.
  • Modulating Signaling Pathways: By influencing cellular signaling cascades, AH 001 may alter physiological responses associated with disease processes.

Data

Research studies often employ various assays to elucidate the mechanism of action, providing quantitative data on binding affinities and downstream effects on cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

AH 001 exhibits distinct physical properties that are critical for its application in scientific research. These include:

  • Solubility: Important for determining how well the compound can be administered or absorbed in biological systems.
  • Melting Point: Provides insight into the stability of the compound under different conditions.

Chemical Properties

Chemical properties such as reactivity, stability under various pH levels, and interaction with other compounds are essential for predicting how AH 001 will behave in biological environments. Analytical techniques like high-performance liquid chromatography can be used to assess these properties quantitatively.

Applications

AH 001 has potential applications across various scientific domains:

  • Pharmaceutical Research: Investigated as a candidate for treating diseases such as cancer or autoimmune disorders.
  • Biochemical Studies: Used as a tool to explore specific biochemical pathways or mechanisms within cells.
  • Drug Development: Serves as a lead compound from which derivatives may be synthesized to enhance efficacy or reduce side effects.
Introduction to AH 001 in Contemporary Biomedical Research

Definition and Classification of AH-001 as a Novel Therapeutic Agent

AH-001 is a first-in-class protein degrader developed by AnHorn Medicines for treating androgenetic alopecia (AGA). Classified as a PROteolysis-Targeting Chimera (PROTAC), it harnesses the ubiquitin-proteasome system to selectively degrade disease-causing proteins. Unlike traditional enzyme inhibitors (e.g., finasteride), AH-001 employs a ternary structure:

  • A target-binding domain recognizing specific AGA-related proteins
  • A ligand recruiting E3 ubiquitin ligase
  • A linker optimizing spatial orientation for ubiquitin transfer [3] [8]

Table 1: Classification of Protein Degraders

TypeMechanismExampleAH-001 Differentiation
Small-molecule inhibitorReversible target inhibitionFinasterideN/A (conventional agent)
Molecular glueInduces neo-substrate/E3 ligase interactionThalidomideRequires single binding pocket
PROTACBifunctional degrader (target + E3)AH-001Catalytic, broad target scope

Biological Target Identification and Rationale for Protein Degradation

AH-001 targets androgen signaling proteins implicated in follicular miniaturization—a hallmark of AGA. The pathophysiology involves:

  • Dihydrotestosterone (DHT): Elevated in balding scalps, binding to androgen receptors (AR)
  • AR activation: Shortens anagen (growth) phase, inducing hair follicle miniaturization
  • 5α-reductase overexpression: Amplifies local DHT synthesis [2] [4]

Conventional therapies (e.g., finasteride) inhibit 5α-reductase but cannot eliminate pre-existing AR or DHT. AH-001 addresses this by:

  • Targeting AR or co-regulators for ubiquitination via recruited E3 ligase
  • Enabling proteasomal destruction of the entire protein complex
  • Resetting pathological signaling to pre-androgen-exposure state [3] [6]

Figure: AH-001’s Mechanism vs. Conventional AGA Therapies

┌──────────────┐        ┌──────────────┐        ┌──────────────┐  │   Target     │        │   E3 Ligase  │        │   Ubiquitin  │  │  Protein     ├────────┤  Recruitment ├────────┤   Transfer   │  │ (e.g., AR)   │ Linker │  (e.g., CRL) │ Ternary│   & Target   │  └──────────────┘        └──────────────┘ Complex│ Degradation  │  └──────────────┘  

This approach circumvents transcriptional resilience seen with receptor antagonists and offers durability beyond pharmacokinetic exposure [5] [8].

Research Problem: Addressing Limitations of Conventional Androgenetic Alopecia (AGA) Therapies

Existing AGA treatments face significant constraints:

Efficacy Plateaus

  • Minoxidil: Requires lifelong use, with 40–60% of patients showing suboptimal regrowth after 1 year. Hair counts revert to baseline within 4–6 months of discontinuation [2] [4].
  • Finasteride: Only 48% of users achieve significant vertex hair growth; frontal scalp response is notably weaker. Efficacy wanes in advanced AGA due to irreversible follicle fibrosis [4].

Mechanistic Shortcomings

  • Symptomatic suppression: Finasteride reduces DHT but cannot degrade AR or restore follicle sensitivity [4].
  • Heterogeneous response: Genetic polymorphisms in SRD5A2 (encoding 5α-reductase) limit finasteride efficacy in 30–50% of patients [2].

Therapeutic Durability

Both drugs require indefinite use to maintain effects, driving non-adherence. AH-001’s catalytic degradation offers sustained benefit post-treatment, as regrown hair follicles may retain resistance to androgens [1] [6].

Table 2: AH-001 vs. Conventional AGA Therapeutics

ParameterMinoxidilFinasterideAH-001
MechanismVasodilator/K⁺ channel blocker5α-reductase inhibitorTargeted protein degrader
Peak Efficacy30–40% hair regrowth48% vertex regrowthUndisclosed (preclinical superiority)
DurabilityReversal at 12–24 weeksReversal at 6–12 monthsPotential sustained effects
Key LimitationTopical irritation; HypertrichosisSexual dysfunction; Ineffective for frontal lossN/A (Phase I ongoing)

AH-001 aims to overcome these via:

  • Pathway reset: Degrading AR/DHT complex halts miniaturization upstream
  • AI-driven precision: Optimized PROTAC design enhances scalp permeability and follicular retention
  • Single-agent activity: Eliminates need for combination therapy (e.g., minoxidil + finasteride) [1] [6]

Properties

CAS Number

80270-68-4

Product Name

AH 001

IUPAC Name

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15)

InChI Key

VDJCYVYVTWEIPD-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC

Synonyms

8-methoxy-2-acetamidotetralin
AH 001
AH-001
AH001

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.